molecular formula C10H16Cl2N2O2 B585087 (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS No. 153524-69-7

(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Cat. No. B585087
M. Wt: 267.15
InChI Key: GGANVLPLTUQZIF-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride” is a derivative of "(3S)-3-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride" . This compound has a molecular weight of 239.1 and is typically stored at 4 degrees Celsius . It is a solid and is usually available in powder form .


Molecular Structure Analysis

The InChI code for “(3S)-3-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” is 1S/C8H10N2O2.2ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3S)-3-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” is a solid and is usually available in powder form . It has a molecular weight of 239.1 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Polymorphism Studies

Research has explored polymorphism in compounds similar to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. For instance, Vogt et al. (2013) studied polymorphic forms of a related compound, highlighting the challenges in analytical and physical characterization using techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance (Vogt et al., 2013).

Crystal Structure Analysis

The crystal structure of compounds structurally akin to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been analyzed. Liu et al. (2012) investigated the crystal structure of Dabigatran etexilate tetrahydrate, a related compound, revealing insights into molecular orientations and intramolecular hydrogen bonding (Liu et al., 2012).

Synthesis and Chemical Modifications

The synthesis of related compounds and their chemical modifications have been extensively studied. Huansheng (2013) and Qi Ya-juan (2012) discussed the synthesis processes of Dabigatran etexilate and its mesylate form, utilizing intermediates similar to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (Huansheng, 2013); (Qi Ya-juan, 2012).

Reactivity and Compound Synthesis

The reactivity of similar compounds in the presence of various reactants has been researched. Asadi et al. (2021) investigated the reactivity of 2-aminopyridine with compounds like ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, offering insights into the synthesis and catalysis mechanisms (Asadi et al., 2021).

Analytical Applications in Metal Ion Detection

Belin and Gülaçar (2005) explored the use of a related compound, methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, as an ion-pairing reagent for metal ion analysis in environmental and pharmaceutical samples, highlighting its potential in analytical chemistry (Belin & Gülaçar, 2005).

Anti-Cancer Activity

The anti-cancer activity of structurally similar compounds has been a subject of research. Liu et al. (2019) synthesized a heterocyclic compound related to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride and evaluated its in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl (3S)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANVLPLTUQZIF-WWPIYYJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661547
Record name Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-pyridin-3-yl-propionic acid ethyl ester dihydrochloride

CAS RN

153524-69-7
Record name Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153524-69-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
S Nagashima, S Akamatsu, E Kawaminami… - Chemical and …, 2001 - jstage.jst.go.jp
In attempt to find novel integrin avb3 antagonists, we selected SC65811 and its guanidine analogue (1) as lead compounds. Modification of the glycine part of SC65811 led to a new …
Number of citations: 21 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.